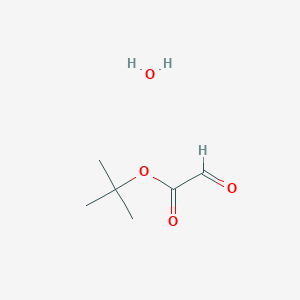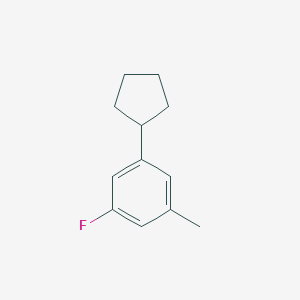
Lithiumselenophene-2-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithiumselenophene-2-sulfinate is an organoselenium compound that features a selenophene ring substituted with a sulfinate group at the 2-position and a lithium counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithiumselenophene-2-sulfinate typically involves the reaction of selenophene with a suitable sulfinating agent in the presence of lithium ions. One common method is the reaction of selenophene with lithium sulfinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Lithiumselenophene-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding selenophene-2-thiol using reducing agents like lithium aluminum hydride.
Substitution: The lithium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Various metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Selenophene-2-sulfonate
Reduction: Selenophene-2-thiol
Substitution: Selenophene-2-sulfinate salts with different cations
科学的研究の応用
Chemistry
Lithiumselenophene-2-sulfinate is used as a building block in organic synthesis, particularly in the formation of selenium-containing heterocycles
Biology and Medicine
In medicinal chemistry, selenium-containing compounds like this compound are investigated for their potential biological activities. These compounds have shown promise as antioxidants, anticancer agents, and antimicrobial agents. The presence of selenium in the molecular structure can enhance the biological activity and selectivity of these compounds.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and semiconductors. Its unique electronic properties make it a valuable component in the development of new technologies.
作用機序
The mechanism of action of lithiumselenophene-2-sulfinate involves its interaction with molecular targets through its sulfinate and selenium moieties. The sulfinate group can participate in redox reactions, while the selenium atom can form strong bonds with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Selenophene-2-sulfinate: Similar structure but without the lithium counterion.
Lithiumselenophene-2-sulfonate: Oxidized form of lithiumselenophene-2-sulfinate.
Selenophene-2-thiol: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both selenium and lithium in its structure. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, which are not observed in similar compounds. The lithium ion also facilitates the formation of various derivatives through metathesis reactions, expanding its utility in synthetic chemistry.
特性
分子式 |
C4H3LiO2SSe |
|---|---|
分子量 |
201.1 g/mol |
IUPAC名 |
lithium;selenophene-2-sulfinate |
InChI |
InChI=1S/C4H4O2SSe.Li/c5-7(6)4-2-1-3-8-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChIキー |
RJEMVYQDESOWOH-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=C[Se]C(=C1)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)




![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)

